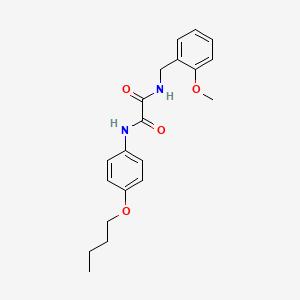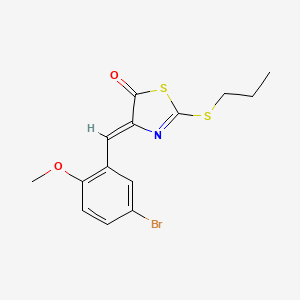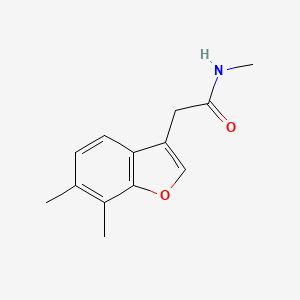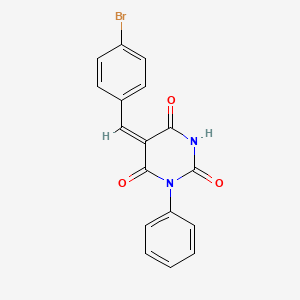![molecular formula C23H18Cl2N2O2 B4843190 N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B4843190.png)
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine
説明
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival.
作用機序
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine works by binding to the ATP-binding site of EGFR and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival. Inhibition of EGFR signaling by N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces cell cycle arrest and apoptosis, and inhibits cell migration and invasion. N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has also been shown to reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine is its selectivity for EGFR tyrosine kinase. This makes it a useful tool for studying the role of EGFR in various cellular processes. However, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for research involving N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine in combination with other drugs to enhance its effectiveness in cancer treatment. Finally, there is interest in studying the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease, and the potential use of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine in these conditions.
Conclusion:
In conclusion, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine is a small molecule inhibitor of EGFR tyrosine kinase that has been widely used in scientific research. It has been shown to inhibit the growth of cancer cells and to have a number of biochemical and physiological effects. N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has some advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
科学的研究の応用
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has also been used to study the role of EGFR in various cellular processes, such as cell migration, invasion, and angiogenesis.
特性
IUPAC Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-14-11-22(19-13-18(28-2)8-9-21(19)26-14)27-16-5-10-23(20(25)12-16)29-17-6-3-15(24)4-7-17/h3-13H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGRITYIZUXWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)


![2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride](/img/structure/B4843143.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4843146.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4843165.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4843182.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843202.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4843210.png)